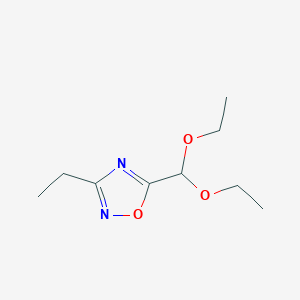

5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole (DEMAO) is an important chemical compound that has been studied for its potential applications in synthetic chemistry and scientific research. DEMAO is a heterocyclic compound with a five-membered ring containing an oxygen atom, two nitrogen atoms, and two carbon atoms. It has been extensively studied for its potential applications in the synthesis of various compounds and its ability to act as a catalyst for a variety of reactions. The structure of DEMAO and its derivatives are of great interest to scientists, as it can be used to create a wide range of compounds with unique properties.

Scientific Research Applications

Synthesis of Oxadiazole Derivatives

Oxadiazole derivatives, including those related to 5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole, have been synthesized through various methods for potential applications in medicinal chemistry and material science. For instance, Wet-osot et al. (2017) discussed the preparation of 5-substituted-2-ethoxy-1,3,4-oxadiazoles as building blocks towards 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, highlighting their utility in constructing complex molecular architectures (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Antimicrobial and Antitumor Activities

Oxadiazoles exhibit significant biological activities, including antimicrobial and antitumor effects. A study by Dhara et al. (2017) synthesized 2-[2-substituted ethenyl]-5-(substituted methoxy)-1,3,4-oxadiazole derivatives, demonstrating remarkable growth inhibition against bacterial strains and fungi, pointing towards their potential as antimicrobial agents (Dhara, Sunil, Kamath, Ananda, Shrilakshmi, & Balaji, 2017). Similarly, Liszkiewicz et al. (2003) explored the synthesis and anti-proliferative activity of new 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives, revealing cytotoxic activity against human tumor cell lines (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).

Corrosion Inhibition

The application of oxadiazole derivatives extends into the field of materials science, particularly as corrosion inhibitors. Ammal et al. (2018) synthesized oxadiazole derivatives and assessed their ability to inhibit corrosion on mild steel in sulfuric acid, suggesting their potential as effective corrosion inhibitors based on electrochemical, SEM, and computational methods (Ammal, Prajila, & Joseph, 2018).

Liquid Crystalline Properties

Oxadiazole-based compounds also show promise in the development of materials with unique liquid crystalline properties. Zhu et al. (2009) synthesized bent-shaped 1,3,4-oxadiazole-based compounds, investigating their liquid crystalline properties and demonstrating the potential for applications in displays and other electronic devices (Zhu, Yao, Han, Pang, & Meng, 2009).

properties

IUPAC Name |

5-(diethoxymethyl)-3-ethyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-4-7-10-8(14-11-7)9(12-5-2)13-6-3/h9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXSQAOCTZWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666869.png)

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide](/img/structure/B2666873.png)

![N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2666877.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2666878.png)

![4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2666880.png)